molecular formula C13H9N3O B2746464 Benzamide,n-(4-cyano-2-pyridinyl)- CAS No. 865815-47-0

Benzamide,n-(4-cyano-2-pyridinyl)-

Cat. No.: B2746464
CAS No.: 865815-47-0
M. Wt: 223.235
InChI Key: GXMPRLOCOBJPSO-UHFFFAOYSA-N
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Description

Benzamide,n-(4-cyano-2-pyridinyl)- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridine ring with a cyano substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,n-(4-cyano-2-pyridinyl)- can be achieved through the amidation reaction of 2-aminopyridine and trans-β-nitrostyrene using a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for Benzamide,n-(4-cyano-2-pyridinyl)- are not well-documented in the literature. the use of metal-organic frameworks as catalysts in the synthesis of benzamides suggests that similar scalable methods could be employed for industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzamide,n-(4-cyano-2-pyridinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group on the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring and the benzamide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the cyano group.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzamide and pyridine moieties.

Scientific Research Applications

Benzamide,n-(4-cyano-2-pyridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide,n-(4-cyano-2-pyridinyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpyridin-2-yl)benzamide
  • N-(5-chloropyridin-2-yl)benzamide
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide

Uniqueness

Benzamide,n-(4-cyano-2-pyridinyl)- is unique due to the presence of the cyano group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives .

Properties

IUPAC Name

N-(4-cyanopyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c14-9-10-6-7-15-12(8-10)16-13(17)11-4-2-1-3-5-11/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMPRLOCOBJPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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